![molecular formula C19H24N2O2 B14931891 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B14931891.png)
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound with a complex structure that includes a tert-butylphenoxy group and a pyridinylmethyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with 4-chloromethylpyridine to form 2-(4-tert-butylphenoxy)pyridin-4-ylmethylamine . This intermediate is then acylated with propanoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide can be compared with similar compounds such as:
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide: Another isomer with the pyridine ring attached at the 2-position, which can result in variations in reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties.
Biological Activity
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H24N2O2
- Molecular Weight : 312.40606 g/mol
- CAS Number : Not specified in available data.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : Compounds like PBN (phenyl-alpha-tert-butylnitrone) have shown significant antioxidant capabilities, which may extend to derivatives such as this compound .
- Enzyme Inhibition : Studies have highlighted the potential for this compound to inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Pharmacological Effects
- Antioxidant Activity : The compound may reduce oxidative stress in cells by scavenging free radicals and enhancing mitochondrial function.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxicity induced by various agents, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various tissues.
Study on Neuroprotection
A study involving phenyl-alpha-tert-butylnitrone (PBN) demonstrated that it could significantly protect against oxidative damage in cardiac tissues infected with Trypanosoma cruzi. The administration of PBN resulted in improved mitochondrial function and reduced reactive oxygen species production, which could be indicative of similar effects from this compound .
Enzyme Inhibition Study
Research focusing on enzyme inhibition showed that derivatives similar to this compound could inhibit the RPE65 enzyme, which is crucial for visual cycle regulation. This inhibition leads to a decrease in retinol synthesis, suggesting therapeutic implications for retinal degenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C19H24N2O2/c1-14(18(22)21-13-15-9-11-20-12-10-15)23-17-7-5-16(6-8-17)19(2,3)4/h5-12,14H,13H2,1-4H3,(H,21,22) |
InChI Key |
UQOSZHITIGWBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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